molecular formula C6H9N3O B2359131 1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine CAS No. 1541853-83-1

1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine

Cat. No.: B2359131
CAS No.: 1541853-83-1
M. Wt: 139.158
InChI Key: UFTFTRFTKYFLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole and oxazole rings, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with oxirane compounds, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-ylacetic acid
  • 2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanol

Uniqueness

1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine stands out due to its unique combination of pyrazole and oxazole rings, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-4-5-3-6-9(8-5)1-2-10-6/h3H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTFTRFTKYFLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NN21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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